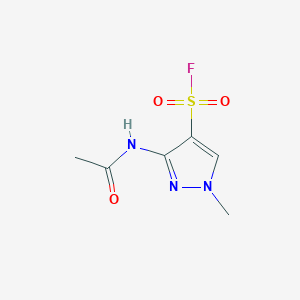

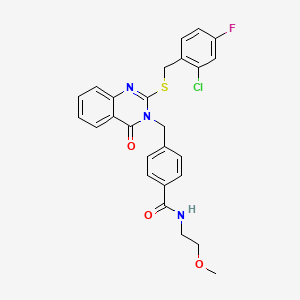

![molecular formula C24H17FN4O B2889350 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide CAS No. 901248-09-7](/img/structure/B2889350.png)

2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves the use of acidic catalysts . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinoline derivatives often involve a sequential opening/closing cascade reaction . The use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives can vary greatly depending on the specific substituents present in the molecule. Some derivatives exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .Aplicaciones Científicas De Investigación

High Affinity Benzodiazepine Receptor Ligands

Research has demonstrated that certain 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones exhibit high affinity for central benzodiazepine receptors (BzRs), indicating potential applications in the development of compounds with anxiolytic, sedative, and muscle relaxant properties. These findings help in understanding the receptor binding characteristics and pharmacophore of related compounds (Carotti et al., 2003).

Translocator Protein Ligands

Another study focused on pyrazolo[3,4-b]quinoline derivatives as ligands for the translocator protein (TSPO), which plays a role in mitochondrial function and has implications in neurodegeneration and anxiety disorders. This research underscores the significance of structural diversity in TSPO ligands and their potential therapeutic uses (Cappelli et al., 2011).

Anticancer Applications

Quinoline-based compounds have been synthesized and investigated for their anticancer properties, demonstrating the potential of such molecules in chemotherapy. One study synthesized an anticancer prodrug with quinoline structure, showcasing the synthesis strategy and the pH-responsive drug release performance, highlighting the relevance of these compounds in oral cancer chemotherapy (Tian et al., 2018).

GABAA Receptor Ligands

Research into pyrazolo[4,3-c]quinolin-3-ones as ligands for the GABAA receptor, which is integral to the inhibitory neurotransmission in the brain, has identified compounds with varying efficacies, including potential anxiolytic properties. This demonstrates the utility of these compounds in exploring new therapeutic agents for anxiety disorders (Rivilli et al., 2018).

Antimicrobial Activity

Additionally, derivatives of pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their antimicrobial activity, indicating the broader applicability of these compounds in addressing bacterial and fungal infections (El Shehry et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It’s worth noting that similar compounds have shown to interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFITJVXNJJXBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

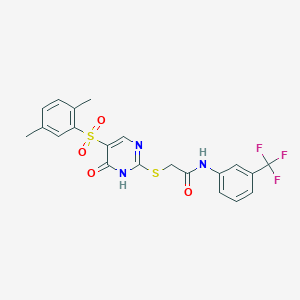

![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)

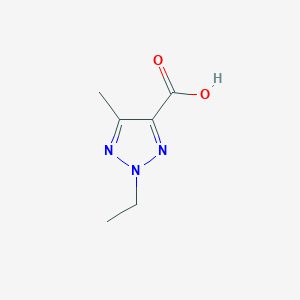

![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)

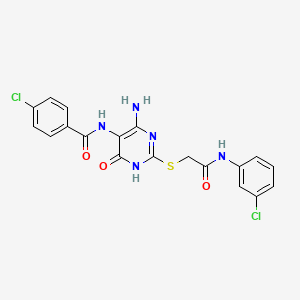

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)